1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-8-4-3-7(16-8)9(13)12-5-1-2-6(12)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIXLMZTSWAKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351493-11-3 | |
| Record name | 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbonyl chloride and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction between 5-chlorothiophene-2-carbonyl chloride and pyrrolidine-2-carboxylic acid is carried out in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. A 2023 study demonstrated methanol-mediated esterification using sulfuric acid catalysis :
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Reflux (65°C, 6 hr) | CH₃OH, H₂SO₄ (cat.) | Methyl pyrrolidine-2-carboxylate | 82% |
This reaction preserves the chlorothiophene moiety while modifying the carboxylic acid into a methyl ester, enhancing solubility in organic solvents .
Nucleophilic Substitution at Chlorothiophene
The 5-chloro substituent on the thiophene ring participates in nucleophilic aromatic substitution (NAS). Research indicates reactivity with amines under basic conditions :
| Substrate | Nucleophile | Conditions | Major Product |
|---|---|---|---|
| Chlorothiophene derivative | NH₂CH₂Ph | DMF, K₂CO₃, 80°C, 12 hr | 5-(Benzylamino)thiophene analog |
This reaction expands structural diversity for biological testing .
Condensation with Diamines
The carboxylic acid group forms fused heterocycles via condensation. A 2023 PMC study reported benzimidazole synthesis :
| Reactants | Conditions | Product | Application |
|---|---|---|---|
| Benzene-1,2-diamine | 6M HCl, reflux (24 hr) | Benzimidazole-pyrrolidine hybrid | Enzyme inhibition studies |
Characteristic ¹H NMR signals (δ 10.21–12.58 ppm) confirm NH proton formation in the benzimidazole core .
Hydrazide Formation
Reaction with hydrazine yields hydrazide derivatives, critical for synthesizing acylhydrazones :
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Propan-2-ol | Reflux | Pyrrolidine-2-carbohydrazide | 75% |
This intermediate serves as a precursor for anticancer agent development .
Oxidation
-
Thiophene ring : Forms sulfoxides/sulfones with KMnO₄/H₂O₂.
-
Pyrrolidine : Resists oxidation under mild conditions due to ring stability.
Reduction
-
Carbonyl group : Convertible to alcohol via LiAlH₄.
Cyclization and Ring Modification
The pyrrolidine ring undergoes strain-dependent reactions. Base-mediated ring expansion forms piperidine derivatives, though yields remain moderate (≤45%) .
Critical Analysis of Reaction Outcomes
-
Steric effects : Bulky chlorothiophene group slows NAS kinetics compared to unsubstituted analogs .
-
pH sensitivity : Carboxylic acid protonation at low pH (<3) deactivates the carbonyl electrophilicity.
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve reaction rates by 30–50% versus ethereal solvents .
This compound’s multifunctional architecture enables diverse synthetic applications, particularly in medicinal chemistry and materials science. Further studies optimizing reaction selectivity and exploring catalytic asymmetric variants are warranted.
Scientific Research Applications
Organic Synthesis
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Converting the compound into sulfoxides or sulfones using oxidizing agents like potassium permanganate.
- Reduction : Yielding alcohols or amines through reduction with lithium aluminum hydride.
- Nucleophilic Substitution : The chlorothiophene ring can react with nucleophiles to form diverse derivatives.
These reactions are essential for developing new materials and pharmaceuticals, illustrating the compound's significance in synthetic organic chemistry.
Biological Studies
The compound is utilized in biological research to investigate enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to biological targets makes it an important tool for studying:
- Enzyme Activity Modulation : By binding to specific enzymes, it can inhibit or enhance their activity, providing insights into metabolic pathways.
- Drug Development : The compound's interactions with biological molecules can inform the design of new therapeutics, particularly in targeting diseases where specific enzyme activity is altered.
Industrial Applications
In the industrial sector, this compound is employed in:
- Agrochemicals : Serving as an intermediate in the synthesis of pesticides and herbicides.
- Pharmaceuticals : Used in the production of active pharmaceutical ingredients (APIs) due to its structural properties that allow for functionalization and modification.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: Feature a hydroxylated benzene ring instead of thiophene, with additional substituents (e.g., nitro, amino) enhancing antioxidant activity .
- 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Contains a methoxy group on the benzene ring, increasing lipophilicity compared to hydroxylated analogs .
- 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid : A benzyl-substituted derivative with a chloro-hydroxyphenyl group, altering steric and electronic properties .
Core Modifications
Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | C₁₀H₁₀ClNO₃S | Thiophene, Cl, COOH | 1.8* | ~10 (aqueous)† |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₀ClNO₄ | Hydroxyphenyl, Cl, COOH | 1.2 | ~50 |
| 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₂H₁₂ClNO₅ | Methoxyphenyl, Cl, COOH | 2.1 | ~30 |
| 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | C₁₂H₁₃ClNO₃ | Benzyl-hydroxyphenyl, Cl, COOH | 1.5 | ~20 |
*Predicted using the XLogP3-AA method. †Estimated based on CCS data .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : 1.35× more potent than vitamin C in reducing power assays (optical density: 1.149) .
Antimicrobial and Anticancer Potential
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid (CAS: 351493-11-3) is a compound with potential biological applications, particularly in pharmaceutical development. This article explores its chemical properties, biological activity, and relevant case studies.
The chemical structure of this compound can be represented by the following details:
| Property | Details |
|---|---|
| Chemical Formula | C10H10ClNO3S |
| Molecular Weight | 259.71 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit antimicrobial activity. The presence of the chlorothiophene group in this compound suggests potential effectiveness against various pathogens. A study on related thiophene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that similar mechanisms may apply to this compound .
Anti-inflammatory Effects
The pyrrolidine ring is known for its role in anti-inflammatory agents. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines. For instance, derivatives of pyrrolidine have been studied for their ability to reduce inflammation in animal models of arthritis . The carboxylic acid functional group may enhance the solubility and bioavailability of the compound, potentially increasing its therapeutic efficacy.
Case Studies
- Thrombin Inhibition : A study focused on the design and synthesis of thiophene derivatives highlighted their potential as thrombin inhibitors. Although not directly involving our compound, it underscores the significance of chlorothiophene structures in anticoagulant therapies .
- Antioxidant Activity : In a related investigation, pyrrolidine derivatives were evaluated for antioxidant properties, showing that modifications to the thiophene ring could enhance protective effects against oxidative stress in cellular models .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(5-Chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer: A multi-step synthesis is typically employed. First, activate the 5-chlorothiophene-2-carboxylic acid moiety (e.g., via conversion to its acid chloride using thionyl chloride). Next, couple it with pyrrolidine-2-carboxylic acid under Schotten-Baumann conditions or via carbodiimide-mediated coupling (e.g., EDC/HOBt). Protect the pyrrolidine nitrogen if necessary to avoid side reactions. For analogous syntheses, catalytic methods (e.g., palladium-mediated cross-couplings) have been used to optimize yield and purity .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO) or pH adjustment (e.g., buffered aqueous solutions). Stability studies should assess degradation under varying pH, temperature, and light exposure. For pyrrolidine derivatives, aqueous solubility data indicate that polar functional groups (e.g., carboxylic acids) improve hydrophilicity, while chlorothiophene may reduce it. Pre-formulation studies using dynamic light scattering (DLS) or HPLC stability assays are recommended .
Q. What safety protocols are critical during handling?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. Avoid incompatible materials (strong oxidizers, bases) that may degrade the compound. Toxicity data for structurally similar chlorophenyl-pyrrolidine derivatives suggest acute oral toxicity (LD50 > 300 mg/kg in rats), but specific toxicological studies are advised .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer: Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are critical. For pyrrolidine derivatives, asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) or use of chiral auxiliaries (e.g., tert-butoxycarbonyl-protected intermediates) can control stereochemistry. Conformational studies using X-ray crystallography (e.g., SHELX-90 phase annealing) validate stereochemical outcomes .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Combine multiple techniques:
- NMR: Use 2D experiments (COSY, HSQC) to resolve overlapping signals from the thiophene and pyrrolidine rings.
- X-ray Diffraction: Single-crystal analysis resolves ambiguities in bond angles and stereochemistry. Phase annealing methods (SHELX-90) improve structure solution for larger molecules .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and detects impurities.
Q. What strategies mitigate byproduct formation in large-scale synthesis?
- Methodological Answer: Optimize reaction conditions (temperature, solvent, stoichiometry). For example, using anhydrous DMF as a solvent minimizes hydrolysis of the acid chloride intermediate. Catalytic systems (e.g., Cu(I) for Ullmann couplings) reduce side reactions in heterocyclic syntheses. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer: Use target-specific assays (e.g., fluorescence polarization for binding affinity). For chlorothiophene derivatives, prioritize assays relevant to thiophene’s bioactivity (e.g., kinase inhibition or protease targeting). Structural analogs of pyrrolidine-2-carboxylic acid have shown activity in antimicrobial and anticancer models, suggesting similar screening frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
